molecular formula C5H3Cl2FN2 B15318796 2,5-Dichloro-3-fluoropyridin-4-amine

2,5-Dichloro-3-fluoropyridin-4-amine

Cat. No.: B15318796
M. Wt: 180.99 g/mol
InChI Key: ZLPBJSIRTQUYPP-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-fluoropyridin-4-amine is a halogenated pyridine derivative with a molecular formula of C₅H₃Cl₂FN₂. The compound features chlorine atoms at the 2- and 5-positions of the pyridine ring, a fluorine atom at the 3-position, and an amine group at the 4-position. Its structural uniqueness arises from the strategic placement of halogens, which influence electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C5H3Cl2FN2

Molecular Weight

180.99 g/mol

IUPAC Name

2,5-dichloro-3-fluoropyridin-4-amine

InChI

InChI=1S/C5H3Cl2FN2/c6-2-1-10-5(7)3(8)4(2)9/h1H,(H2,9,10)

InChI Key

ZLPBJSIRTQUYPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-fluoropyridin-4-amine typically involves the fluorination of 2,5-dichloropyridine followed by amination. One common method includes the reaction of 2,5-dichloropyridine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The resulting 2,5-dichloro-3-fluoropyridine is then subjected to amination using ammonia gas or an amine source under controlled conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-fluoropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products:

Scientific Research Applications

2,5-Dichloro-3-fluoropyridin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-fluoropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of electron-withdrawing groups like chlorine and fluorine enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or disrupt cellular processes, resulting in therapeutic or pesticidal effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between 2,5-Dichloro-3-fluoropyridin-4-amine and its closest structural analogs:

Compound Name IUPAC Name Molecular Formula CAS Number Substituent Positions Molecular Weight (g/mol)
This compound This compound C₅H₃Cl₂FN₂ Not Provided Cl (2,5); F (3); NH₂ (4) ~181.00*
2,6-Dichloro-3-fluoropyridin-4-amine 2,6-Dichloro-3-fluoropyridin-4-amine C₅H₃Cl₂FN₂ 2051921-49-2 Cl (2,6); F (3); NH₂ (4) 181.00
2,6-Dichloro-3,5-difluoropyridin-4-amine 2,6-Dichloro-3,5-difluoropyridin-4-amine C₅H₂Cl₂F₂N₂ 2840-00-8 Cl (2,6); F (3,5); NH₂ (4) 194.98

*Calculated based on molecular formula; assumes isotopic purity.

Key Observations:

Substituent Positions: The 2,5-dichloro configuration in the target compound distinguishes it from 2,6-dichloro analogs (e.g., CAS 2051921-49-2) . The 3-fluoro group in all compounds enhances electron-withdrawing effects, but the 3,5-difluoro derivative (CAS 2840-00-8) exhibits greater electronegativity, which may reduce basicity at the amine group .

Molecular Weight and Halogen Content: The difluoro analog (C₅H₂Cl₂F₂N₂) has a higher molecular weight (194.98 g/mol) due to an additional fluorine atom. This increases lipophilicity compared to monofluoro analogs (181.00 g/mol) .

Biological Activity

2,5-Dichloro-3-fluoropyridin-4-amine is a heterocyclic organic compound with significant potential in various biological applications. Its unique structural features, including the presence of halogen atoms and an amino group, contribute to its diverse biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound has the molecular formula C5Cl2FN\text{C}_5\text{Cl}_2\text{F}\text{N} and is characterized by:

  • A pyridine ring substituted with:
    • Two chlorine atoms at the 2 and 5 positions
    • A fluorine atom at the 3 position
    • An amino group at the 4 position

This configuration enhances its reactivity and binding affinity to various biological targets, making it a subject of interest in medicinal chemistry and agrochemical applications.

Research indicates that the biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The halogen substituents are believed to play a crucial role in:

  • Inhibiting enzyme activity : The compound can disrupt metabolic pathways by inhibiting enzymes essential for cellular functions.
  • Modulating receptor interactions : Its binding to receptors can lead to altered signaling pathways, which may result in therapeutic effects.

Antimicrobial Properties

This compound has shown promising results as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism involves inhibiting bacterial enzymes critical for cell wall synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines indicate that it exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to its ability to interfere with signaling pathways involved in cell proliferation and survival.

Case Studies

  • Antibacterial Efficacy : A study evaluated a series of pyridine derivatives, including this compound, finding submicromolar activity against MRSA strains. The inhibition of specific bacterial enzymes was identified as the primary mechanism of action.
  • Cancer Cell Line Studies : Comparative analysis revealed that this compound showed higher selectivity towards certain cancer cell lines compared to non-cancerous cells. The ability to disrupt key signaling pathways was highlighted as a significant factor in its anticancer efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-Amino-3,5-dichloro-2,6-difluoropyridineHalogenated pyridineDifferent reactivity due to additional amino group
2-Amino-5-chloro-3-fluoropyridineShares fluorine and chlorineVariation in reactivity based on amino group location
2,5-Dichloro-4-fluoropyridineLacks amino groupDifferent functionalization potential
3,5-Dichloro-2,4,6-trifluoropyridineContains additional fluorine atomsEnhanced chemical properties due to more fluorines

Q & A

Q. What are the established synthetic routes for 2,5-dichloro-3-fluoropyridin-4-amine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves halogenation and fluorination of pyridine precursors. A common approach is nucleophilic substitution on pentafluoropyridine derivatives. For example, substituting fluorine atoms with chlorine and amino groups under controlled conditions (e.g., using NH₃ in anhydrous solvents) . Reaction temperature, solvent polarity, and stoichiometry critically affect yield. Evidence from related compounds (e.g., 3,5-dichloropyridin-4-amine) shows that optimized conditions (e.g., 60°C in acetonitrile/water mixtures) can achieve >75% purity after recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of:

  • HPLC-MS : To confirm molecular weight (expected m/z: ~181.00) and detect impurities .
  • ¹H/¹³C NMR : To verify substituent positions (e.g., characteristic shifts for Cl and F at C2/C5/C3) .
  • Elemental Analysis : Validate empirical formula (C₅H₃Cl₂FN₂) .
  • Melting Point : Compare to literature values (e.g., 159–161°C for 3,5-dichloropyridin-4-amine) .

Q. What factors influence the stability of this compound during storage?

Answer:

  • Light Sensitivity : Halogenated pyridines often degrade under UV light; store in amber vials .
  • Moisture : Hydrolysis of the amino group can occur in humid environments; use desiccants .
  • Temperature : Decomposition above 200°C; refrigerate at 4°C for long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation in this compound synthesis?

Answer: Regioselectivity is governed by electronic and steric factors. Fluorine’s strong electron-withdrawing effect at C3 directs electrophilic chlorination to C2 and C4. Computational studies (e.g., DFT calculations) on analogous compounds show that Cl⁺ attacks the most electron-deficient positions, validated by NMR reaction monitoring . Competing pathways (e.g., over-halogenation) are minimized using controlled reagent addition rates .

Q. How do substituent modifications (e.g., Cl/F ratio) affect the compound’s bioactivity in pharmacological studies?

Answer:

  • Fluorine : Enhances metabolic stability and membrane permeability (e.g., in 4-chloro-5-fluoropyridin-3-amine, fluorine reduces CYP450-mediated oxidation) .
  • Chlorine : Increases electrophilicity, improving binding to target enzymes (e.g., kinase inhibitors). SAR studies on trichloropyridines show EC₅₀ improvements with Cl at C2/C5 .

Q. What advanced analytical methods resolve contradictions in reported physical properties (e.g., melting points)?

Answer: Discrepancies arise from polymorphic forms or impurities. Techniques include:

  • XRD : Differentiates crystalline vs. amorphous forms (e.g., 3,5-dichloropyridin-4-amine has two polymorphs with mp 81–83°C and 159–161°C) .
  • DSC : Quantifies thermal decomposition profiles .
  • LC-MS/MS : Detects trace impurities (<0.1%) that alter mp .

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